molecular formula C16H34O B1195841 1-Hexadecanol CAS No. 36311-34-9

1-Hexadecanol

Cat. No. B1195841
CAS RN: 36311-34-9
M. Wt: 242.44 g/mol
InChI Key: BXWNKGSJHAJOGX-UHFFFAOYSA-N
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Description

1-Hexadecanol, also known as Cetyl alcohol, is a free fatty acid alcohol. It is generally used as an emulsifier, emollient, opacifier, and surfactant in cosmetics formulations .


Synthesis Analysis

1-Hexadecanol can be produced from the reduction of palmitic acid . A study has shown that it can be produced from xylose using a genetically engineered strain of Saccharomyces cerevisiae . The study demonstrated that the xylose-based fatty alcohol could be produced in S. cerevisiae with potential applications in developing consolidated bioprocessing for producing other fatty acid-derived chemicals .


Molecular Structure Analysis

The molecular formula of 1-Hexadecanol is C16H34O . It is a C-16 fatty alcohol .


Physical And Chemical Properties Analysis

1-Hexadecanol is a waxy white solid or flakes at room temperature . It is insoluble in water and soluble in alcohols and oils . Its molecular weight is 242.4406 .

Scientific Research Applications

  • Biofuel and Bioproducts Production : Saccharomyces cerevisiae has been engineered to produce 1-hexadecanol, indicating potential applications in producing biofuels and bioproducts like surfactants, lubricants, and cosmetics (Feng, Lian, & Zhao, 2015).

  • Thermal Properties and Phase Diagrams : The thermal properties and phase behaviors of 1-hexadecanol, particularly in combination with other compounds like hexadecane, have been studied, which is significant for applications in thermal protection and materials science (Métivaud et al., 2005).

  • Surface Chemistry : Investigations into the structure and organization of 1-hexadecanol isomers adsorbed to the air/water interface offer insights into molecular interactions significant for surface chemistry and material sciences (Can, Mago, & Walker, 2006).

  • Thermodynamic Properties : Studies on the heat capacity and thermodynamic properties of 1-hexadecanol contribute to a deeper understanding of its physical characteristics, relevant in various industrial applications (Xing et al., 2008).

  • Density and Viscosity Measurements : Research on the density and viscosity of 1-hexadecanol over a range of temperatures and pressures is crucial for its application in various industrial processes (Fu, Meng, Liang, & Wu, 2021).

  • Cellular Mechanism Studies : The utilization of hexadecanol as an analog in studying the cellular mechanism of free fatty acid uptake enhances understanding in cellular biology and pharmacology (Spector & Soboroff, 1972).

  • Solubility in Carbon Dioxide : Investigating the solubility of 1-hexadecanol in carbon dioxide is relevant for processes like extraction and purification in chemical engineering (Yau & Tsai, 1992).

  • Interfacial Behavior Studies : Analysis of the interfacial behavior of binary monolayers of hexadecanol/DPPE at the air-water interface contributes to the field of biochemistry, particularly in understanding lung surfactants (Zhu, Sun, Hao, & Zhang, 2016).

  • Water Evaporation Reduction : Hexadecanol has been studied for its application in reducing water evaporation in reservoirs, which is significant in water conservation efforts (La Mer, 1958).

Safety And Hazards

1-Hexadecanol can cause eye, skin, and respiratory tract irritation . It is also reported to be a mild skin or eye irritant . It is very toxic if swallowed and there is a possible risk of impaired fertility and harm to unborn child .

Future Directions

There is ongoing research into the use of 1-Hexadecanol in various applications. For example, a study has described a novel approach for generating a microencapsulated reversible thermochromic phase change material (RTPCM) using 1-Hexadecanol . Another study has presented new measurements of the thermal conductivity of 1-Hexadecanol in the solid and liquid phases .

properties

IUPAC Name

hexadecan-1-ol
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InChI

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3
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InChI Key

BXWNKGSJHAJOGX-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCO
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
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Related CAS

19141-82-3 (aluminum salt)
Record name Cetyl alcohol [NF]
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DSSTOX Substance ID

DTXSID4027991
Record name 1-Hexadecanol
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Molecular Weight

242.44 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid; [Hawley], Solid, white solid/odourless
Record name 1-Hexadecanol
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Boiling Point

334 °C at 760 mm Hg
Record name Cetyl alcohol
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Flash Point

175 °C
Record name Cetyl alcohol
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Solubility

Insoluble, Slightly soluble in alcohol; soluble in acetone; very soluble in ether, benzene, chloroform, Soluble in alcohol, chloroform, ether, In water, 4.1X10-2 mg/L at 25 °C, 1.34e-05 mg/mL at 25 °C, insoluble in water; soluble in ether, 1 gm in 3ml 90% alcohol (in ethanol)
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Density

0.8187 at 50 °C/4 °C, 0.8152 (55°)
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Vapor Density

8.360 (AIR= 1)
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Vapor Pressure

0.00000306 [mmHg], 6X10-6 mm Hg at 25 °C
Record name Cetyl alcohol
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Mechanism of Action

Cetyl alcohol has hydrating properties that makes it a suitable emulsifier and stabilizer in pharmaceutical formulations. It is also present in washable ointment base due to its dispersant abilities and stabilizing properties. Potential antimicrobial activity of cetyl alcohol may be due to a change in cell membrane permeability that either blocks absorption of essential nutrients and induction of outward diffusion vital cellular components. This proposed mechanism of action is thought to be similar for other long-chain aliphatic alcohols with same antimicrobial activity, such as myristyl alcohol and behenyl alcohol.
Record name Cetyl alcohol
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Product Name

Cetyl Alcohol

Color/Form

FLAKES FROM ETHYL ACETATE, SOLID OR LEAF-LIKE CRYSTALS, White crystals, UNCTUOUS, WHITE FLAKES, GRANULES, CUBES, OR CASTINGS, White, waxy solid

CAS RN

36653-82-4, 36311-34-9, 124-29-8
Record name Cetyl alcohol
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Melting Point

49.3 °C
Record name Cetyl alcohol
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Synthesis routes and methods

Procedure details

The synthesis of starting materials (1)-(3) is known in the art. To prepare the next intermediate, (4), 9 g (44 mmol) of (3), 20 ml of ethylene glycol, 100 ml of benzene and 3 mg of p-toluene sulfonic acid were refluxed overnight with a Dean-Stark. After evaporation of the solvent and separation on a silica gel column, 9.2 g of the cetal (4) were obtained.
[Compound]
Name
( 3 )
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexadecanol
Reactant of Route 2
1-Hexadecanol
Reactant of Route 3
1-Hexadecanol
Reactant of Route 4
1-Hexadecanol
Reactant of Route 5
1-Hexadecanol
Reactant of Route 6
1-Hexadecanol

Citations

For This Compound
7,580
Citations
X Feng, J Lian, H Zhao - Metabolic Engineering, 2015 - Elsevier
… With XF3 as our best strain to produce 1-hexadecanol, we next characterized its 1-hexadecanol production using both batch and fed-batch fermentation. In batch culture, we inoculated …
Number of citations: 110 www.sciencedirect.com
J Xing, Z Tan, Q Shi, B Tong, S Wang… - Journal of thermal …, 2008 - akjournals.com
… kJ mol–1 of 1-hexadecanol with adiabatic calorimetry in 1973 [1]. … low-temperature heat capacity of 1-hexadecanol from T=80 to … of fusion of the 1-hexadecanol were obtained from the …
Number of citations: 25 akjournals.com
A Kramer, G Thodos - Journal of Chemical and Engineering Data, 1988 - ACS Publications
… of 3.4% (18 points) for the 1-hexadecanol-carbon dioxide and 9.7% (… % (18 points) for the 1-hexadecanol and 20.2% (19 points) … quantitatively the solubility of 1-hexadecanol [CH3(CH2)…
Number of citations: 96 pubs.acs.org
AA Aydın, A Aydın - Solar Energy Materials and Solar Cells, 2012 - Elsevier
… The aim of this paper is to introduce six high-chain fatty acid esters of cetyl alcohol (1-hexadecanol) as novel organic phase change materials to be used in low-temperature heat …
Number of citations: 115 www.sciencedirect.com
Z Hu, C Wang, W Jia, X Li, Z Cai - ChemistrySelect, 2019 - Wiley Online Library
… In this study, a new kind of 1-hexadecanol-palmitic acid (HD-PA) binary eutectic mixture and the composite phase change materials (PCMs) composed of HD-PA absorbed into …
BB Breman, A Beenackers, EWJ Rietjens… - Journal of Chemical …, 1994 - ACS Publications
… , ethane, propane, pentane, hexane, methanol, ethanol, 1-propanol, 1-butanol, 1-pentanol, and 1-hexanol in the solvents tetraethylene glycol, hexadecane, octacosane, 1-hexadecanol, …
Number of citations: 124 pubs.acs.org
V Métivaud, A Lefèvre, L Ventolà, P Négrier… - Chemistry of …, 2005 - ACS Publications
… system between hexadecane (C 16 H 34 ) and 1-hexadecanol (C 16 H 33 OH) has been … 1-Hexadecanol displays a monoclinic form γ belonging to the space group A2/a with Z = 8. …
Number of citations: 49 pubs.acs.org
Y Shang, D Zhang - Applied Thermal Engineering, 2017 - Elsevier
… 1-Hexadecanol was heated at 80 C, allowing 1-hexadecanol to melt. GO (4 mg/ml) was mixed with melted 1-hexadecanol … peaks of the GO/1-hexadecanol microsphere, indicating that …
Number of citations: 38 www.sciencedirect.com
JA González, IÍ Garc de la Fuente… - Berichte der …, 1994 - Wiley Online Library
… They are constant from 1‐hexadecanol. The remainder interchange coefficients are kept the same as in our previous works. The relative standard deviations for the equilibrium …
Number of citations: 34 onlinelibrary.wiley.com
W Guo, J Sheng, H Zhao, X Feng - Microbial cell factories, 2016 - Springer
… cerevisiae strain was engineered in this study to produce 1-hexadecanol from xylose. Although the xylose pathway we developed in this study could be further improved, this proof-of-…
Number of citations: 62 link.springer.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.